molecular formula C14H13N5O3 B6526044 methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate CAS No. 892479-65-1

methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate

Cat. No.: B6526044
CAS No.: 892479-65-1
M. Wt: 299.28 g/mol
InChI Key: PQTNFJLARFDZGI-UHFFFAOYSA-N
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Description

Methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a triazolopyrimidine derivative characterized by a phenyl substituent at position 3 and a methyl propanoate ester group at position 4. This scaffold is notable for its fused heterocyclic structure, combining a triazole ring with a pyrimidinone moiety. The ester functionality enhances solubility and serves as a prodrug motif, enabling intracellular hydrolysis to active carboxylic acid metabolites.

Properties

IUPAC Name

methyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9(14(21)22-2)18-8-15-12-11(13(18)20)16-17-19(12)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTNFJLARFDZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with two analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups Reported Applications
Methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate C₁₅H₁₄N₄O₃ 298.30 Phenyl (position 3), methyl propanoate ester (position 6) Ester, pyrimidinone Synthetic intermediate, kinase inhibition studies
N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (Enamine Ltd) C₂₀H₂₁N₇O₂ 403.43 Phenyl (position 3), acetamide with cyanocyclopentyl group (position 6) Amide, nitrile, pyrimidinone Building block for bioactive molecules
(1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (Patent EP) C₂₅H₂₈F₂N₆O₄S 570.60 Difluorophenyl (via cyclopropylamino, position 7), propylthio (position 5), diol Thioether, hydroxyl, difluorophenyl, cyclopropane Pharmaceutical solid forms for metabolic disorders

Functional Group Analysis

  • Ester vs. Amide: The target compound’s methyl ester group (C₁₅H₁₄N₄O₃) is replaced by an acetamide in Enamine Ltd’s analog (C₂₀H₂₁N₇O₂).
  • Thioether vs. Oxo Group : The patented compound (C₂₅H₂₈F₂N₆O₄S) features a propylthio group at position 5 instead of the oxo group at position 7 in the target compound. Thioethers enhance lipophilicity, which may improve bioavailability but increase metabolic stability challenges.

Pharmacological Implications

  • Phenyl vs.

Research Findings and Trends

  • Synthetic Utility : The methyl ester in the target compound is frequently used as a precursor for amide derivatives, as seen in Enamine Ltd’s catalog entry.
  • Biological Activity : Triazolopyrimidines with sulfur-based substituents (e.g., propylthio) show enhanced kinase inhibition compared to oxygenated analogs, aligning with the patented compound’s focus on metabolic regulation.

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